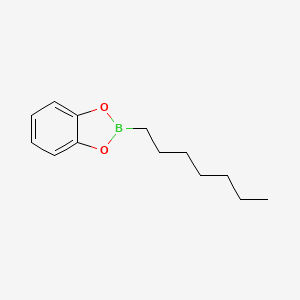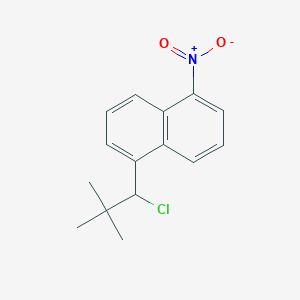
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a naphthalene ring and a chloroalkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene typically involves the nitration of naphthalene followed by the introduction of the chloroalkyl group. One common method is as follows:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitronaphthalene.
Alkylation: The 5-nitronaphthalene is then subjected to Friedel-Crafts alkylation using 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1-(1-Chloro-2,2-dimethylpropyl)-5-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as dyes and pigments.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation process.
Substitution: The chloro group is replaced by a nucleophile through a nucleophilic substitution reaction.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)-naphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene: Lacks the chloroalkyl group, limiting its applications in alkylation reactions.
Uniqueness
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is unique due to the presence of both a nitro group and a chloroalkyl group, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89727-59-3 |
|---|---|
Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-(1-chloro-2,2-dimethylpropyl)-5-nitronaphthalene |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2,3)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17(18)19/h4-9,14H,1-3H3 |
InChI Key |
XQCRKFIIKDQRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=C1C=CC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


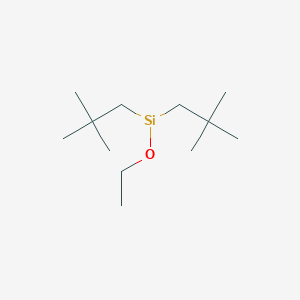
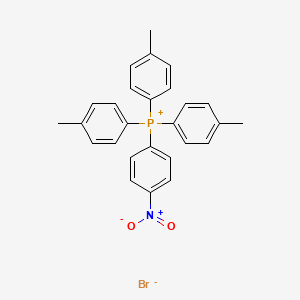
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
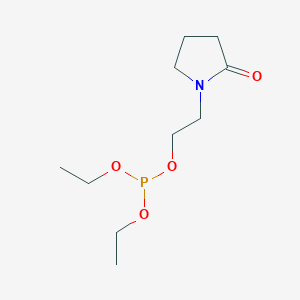
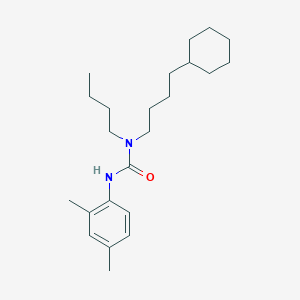
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
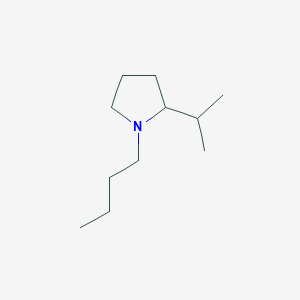
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
